5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group attached to a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Chlorination: The thiophene ring is chlorinated at the 5-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonation: The chlorinated thiophene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Coupling with 4-Fluoroaniline: The final step involves coupling the sulfonated thiophene with 4-fluoroaniline under appropriate conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-fluorophenyl)thiophene-2-sulfon
Properties
IUPAC Name |
5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S2/c11-9-5-6-10(16-9)17(14,15)13-8-3-1-7(12)2-4-8/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKZOKYBIJSRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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